

Application Notes and Protocols for Lithium Nitrate-Based Thermal Energy Storage

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Compound of Interest

Compound Name: *Lithium nitrate*

Cat. No.: *B148061*

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Introduction

Lithium nitrate (LiNO_3) and its hydrated form, **lithium nitrate trihydrate** ($\text{LiNO}_3 \cdot 3\text{H}_2\text{O}$), are promising materials for thermal energy storage (TES) due to their excellent thermophysical properties.^{[1][2]} They can store and release significant amounts of thermal energy during their phase transition (melting and solidification), making them suitable for applications such as solar energy storage and thermal management of aerospace systems.^{[1][3][4]} **Lithium nitrate** is particularly effective as an additive in molten salt mixtures, as it can lower the melting point and extend the operational temperature range of the storage material.^{[1][2]} The trihydrate form is notable for its very high specific heat of fusion and a melting point near ambient temperature ($\sim 30^\circ\text{C}$), making it ideal for low-temperature applications.^{[3][4]}

This document provides a comprehensive guide to the experimental design for characterizing and evaluating **lithium nitrate**-based materials for TES applications. It outlines the key performance metrics, experimental workflows, and detailed protocols for essential characterization techniques.

Key Performance Metrics

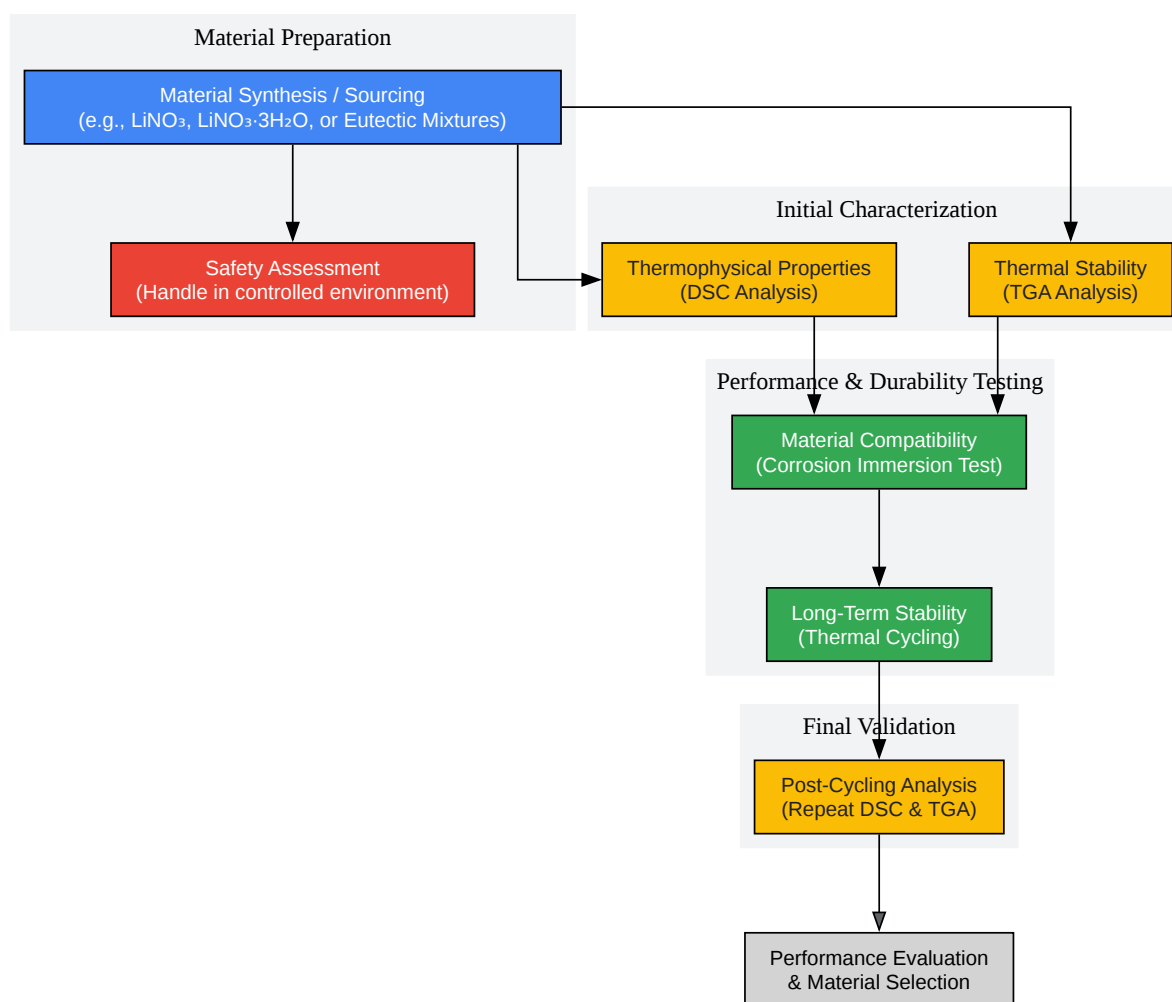
The successful implementation of **lithium nitrate** in a TES system hinges on a thorough understanding of its properties. The primary metrics for evaluation include:

- **Thermophysical Properties:** Melting temperature, latent heat of fusion, and specific heat capacity determine the energy storage capacity and operating temperature.

- **Thermal Stability:** The material must be stable and not decompose within its operational temperature range to ensure a long service life.
- **Long-Term Cyclability:** The thermal properties should remain consistent over thousands of melting/solidification cycles.
- **Material Compatibility:** The molten salt must not corrode its containment vessel or other system components.

Experimental Workflow

A systematic approach is crucial for evaluating **lithium nitrate**-based TES materials. The following workflow outlines the key stages of characterization, from initial screening to long-term performance validation.



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Caption: Experimental workflow for characterizing **lithium nitrate** TES materials.

Data Presentation

Quantitative data from the experimental protocols should be organized for clear comparison.

Table 1: Thermophysical Properties of **Lithium Nitrate** and Related Compositions

Material / Composition	Melting Point (°C)	Latent Heat of Fusion (kJ/kg)	Decomposition Temp. (°C)	Notes
LiNO ₃ (anhydrous)	255	-	~600	Data for pure lithium nitrate.[3]
LiNO ₃ ·3H ₂ O (trihydrate)	30.1	287 ± 7	-	High latent heat for low-temperature applications.[4]
LiNO ₃ ·3H ₂ O / LiNO ₃ Eutectic	28.3	264 ± 2	-	Eutectic composition of the hydrated form.[4]
Eutectic: LiNO ₃ –NaCl (87–13%)	~220	>290	Stable below 400	Suitable for medium-temperature applications.[5] [6]
Ternary: 30%LiNO ₃ +57% KNO ₃ +13%NaNO ₃	127	-	-	Low melting point extends the working range of solar salts.[7]

Table 2: Material Compatibility and Corrosion Summary for **Lithium Nitrate**

Material	Compatibility	Observation
Stainless Steel (e.g., 316)	Good	Recommended as a container material.[8][9]
Nickel Alloys	Good	No observed corrosion in immersion studies.[9]
Titanium Alloys	Good	No observed corrosion in immersion studies.[9]
Carbon Steel	Poor	Shows signs of corrosion.[8]
Aluminum Alloys	Poor	Experiences severe localized and pitting corrosion, especially with likasite nucleating agent present.[8][9]
Copper Alloys	Poor	Undergoes both uniform surface and localized pitting corrosion.[8][9]
Polymers (Nylon, PVC, Fluorinated)	Good	No degradation observed in molten $\text{LiNO}_3 \cdot 3\text{H}_2\text{O}$. [9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Thermophysical Characterization via Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, latent heat of fusion, and specific heat capacity of **lithium nitrate** samples. DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11]

Materials & Equipment:

- Differential Scanning Calorimeter (DSC)

- Hermetically sealed crucibles (e.g., aluminum, with pressure release mechanisms)[10]
- **Lithium nitrate** sample (typically < 5 mg to minimize energy release)[10]
- Inert gas supply (e.g., Nitrogen)
- Reference crucible (empty)

Procedure:

- Sample Preparation: Prepare **lithium nitrate** samples in a controlled environment with minimal exposure to moisture.[10] Accurately weigh 3-5 mg of the sample into a hermetically sealed crucible.
- Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell. Purge the cell with an inert gas like nitrogen at a constant flow rate (e.g., 20 mL/min).[2]
- Thermal Program:
 - Equilibrate the sample at a temperature well below the expected melting point (e.g., 20°C for anhydrous LiNO_3 mixtures, 0°C for trihydrate).
 - Ramp the temperature up at a controlled heating rate (e.g., 5-10°C/min) to a temperature significantly above the melting point.[2][12]
 - Hold the sample at the high temperature for a few minutes to ensure complete melting.
 - Cool the sample back to the starting temperature at the same controlled rate.
- Data Analysis:
 - Melting Point: Determined from the onset temperature of the endothermic peak on the heating curve.
 - Latent Heat of Fusion: Calculated by integrating the area of the melting peak.
 - Specific Heat Capacity: Determined from the shift in the baseline of the heat flow signal.

Protocol 2: Thermal Stability Analysis via Thermogravimetric Analysis (TGA)

Objective: To determine the upper-temperature limit for the thermal stability of **lithium nitrate** by measuring mass loss as a function of temperature.[\[13\]](#)

Materials & Equipment:

- Thermogravimetric Analyzer (TGA), preferably a simultaneous TGA-DSC system.[\[1\]](#)[\[10\]](#)
- Sample pans (e.g., ceramic or platinum)
- **Lithium nitrate** sample (5-10 mg)
- Gas supply (e.g., air or nitrogen)

Procedure:

- Sample Preparation: Place a small, accurately weighed sample of **lithium nitrate** into the TGA sample pan.
- Instrument Setup: Place the pan in the TGA furnace and purge with the desired gas (e.g., air) at a defined flow rate.
- Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 700°C or higher) at a constant heating rate (e.g., 10°C/min).[\[2\]](#)
- Data Analysis:
 - Plot the sample mass (or mass percentage) as a function of temperature.
 - The decomposition temperature is identified as the onset temperature where significant mass loss begins. For example, eutectic mixtures of $\text{LiNO}_3\text{-NaCl}$ have shown excellent chemical stability up to 400°C.[\[5\]](#)[\[6\]](#)

Protocol 3: Long-Term Stability via Thermal Cycling

Objective: To evaluate the long-term reliability and stability of the TES material by subjecting it to a large number of melting and solidification cycles.[\[14\]](#)[\[15\]](#)

Materials & Equipment:

- Thermal cycling apparatus (e.g., temperature-controlled oven, thermostatic bath, or custom thermoelectric-based setup).[\[12\]](#)[\[14\]](#)[\[15\]](#)
- Encapsulated PCM samples in small containers made of a non-reactive material.
- Temperature monitoring equipment (thermocouples).
- DSC instrument for pre- and post-cycling analysis.

Procedure:

- Baseline Characterization: Perform DSC analysis on an initial, uncycled sample to establish its baseline melting point and latent heat of fusion.
- Thermal Cycling:
 - Place the encapsulated samples in the thermal cycling apparatus.
 - Set a temperature profile that alternates between a temperature above the material's melting point (T_{high}) and a temperature below it (T_{low}).[\[16\]](#)
 - Include "soak" periods at both T_{high} and T_{low} to ensure complete melting and solidification in each cycle.[\[12\]](#) For example, a cycle might consist of heating at 5°C/min, holding for 100 seconds, and cooling at 5°C/min.[\[12\]](#)
 - Run the experiment for a predetermined number of cycles (e.g., 100s or 1000s).[\[15\]](#)
- Post-Cycling Analysis:
 - Periodically remove samples (e.g., after 100, 500, and 1000 cycles) and re-characterize them using DSC.

- Compare the melting point and latent heat of fusion of the cycled samples to the baseline values. A significant change indicates material degradation.

Protocol 4: Material Compatibility and Corrosion Testing

Objective: To assess the corrosive effects of molten **lithium nitrate** on potential containment materials.

Materials & Equipment:

- High-temperature furnace or oven.
- Crucibles or containers made of the candidate material (e.g., stainless steel, aluminum).
- Test coupons of various alloys.^[1]
- **Lithium nitrate** salt.
- Analytical equipment for surface analysis (e.g., Scanning Electron Microscopy - SEM, X-ray Diffraction - XRD).

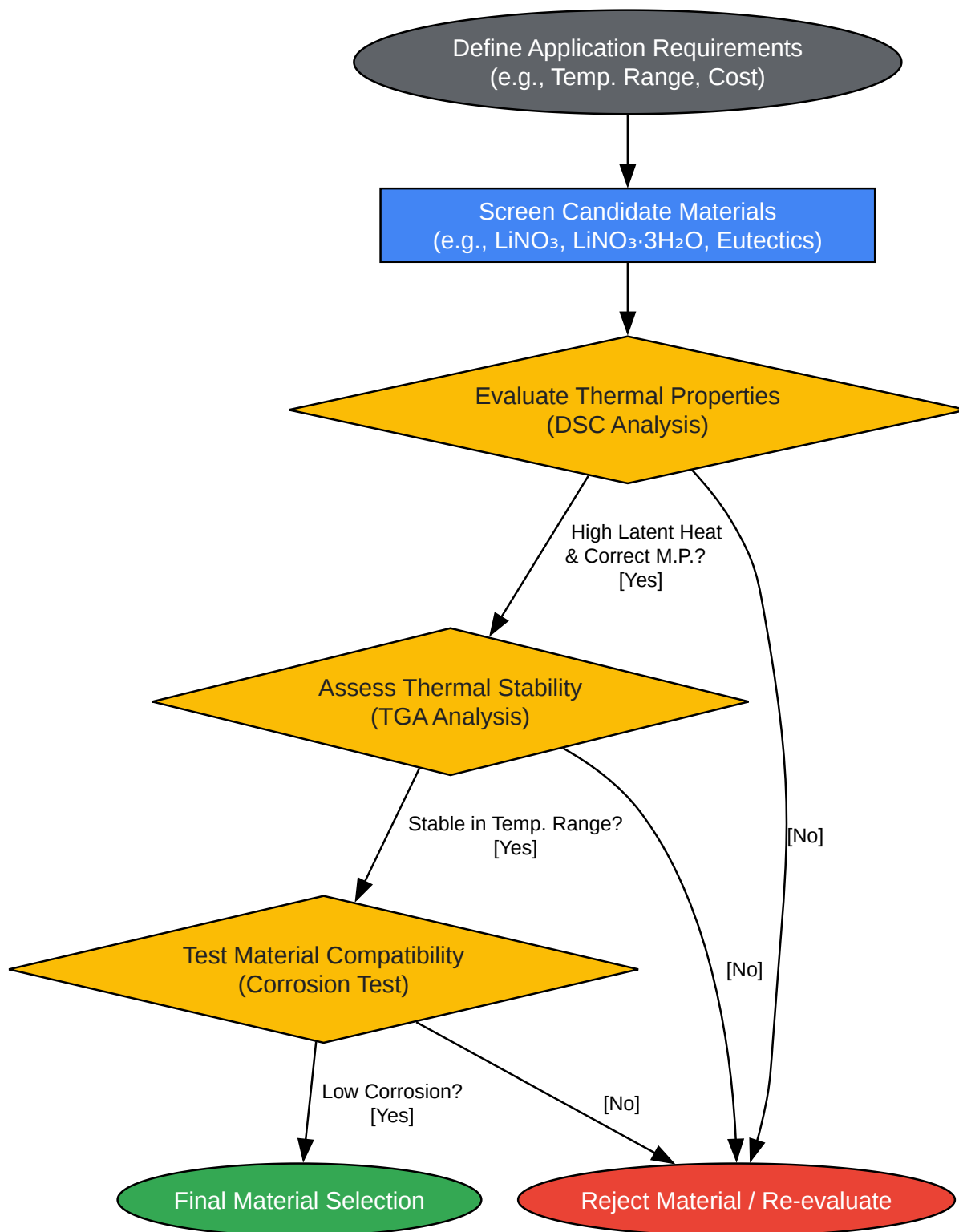
Procedure:

- Coupon Preparation: Clean and weigh the metallic test coupons.
- Immersion Test:
 - Place the coupons into crucibles containing the **lithium nitrate** salt, ensuring they are fully submerged.
 - Heat the crucibles in a furnace to the desired operating temperature (e.g., 390°C or 565°C) and hold for an extended period (e.g., 1000 hours).^[1] The test should be conducted in a relevant atmosphere (e.g., air).^[1]
- Post-Test Analysis:
 - After the immersion period, remove the coupons, clean off any residual salt, and reweigh them to determine mass loss or gain.

- Visually inspect the coupons for signs of corrosion, such as pitting or discoloration.
- Use SEM to examine the surface morphology for microstructural changes and pitting corrosion.
- Use XRD to identify any corrosion products that may have formed on the surface.[8]

Material Selection Logic

The selection of a suitable TES material is a multi-step process involving the evaluation of thermal performance, stability, and cost. The diagram below illustrates the decision-making logic.



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